
Neopentyl-tBu2P Pd G2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Neopentyl-tBu2P Pd G2 is a coordination complex containing palladium (Pd) as the central metal atom.
- Its chemical structure consists of a chloro ligand coordinated to a di-tert-butylneopentylphosphine (tBu2P) ligand and a 2-aminobiphenyl ligand.
- The compound is widely used as a catalyst in various cross-coupling reactions due to its stability and reactivity.
Vorbereitungsmethoden
- Neopentyl-tBu2P Pd G2 can be synthesized using various methods, including:
- Buchwald-Hartwig cross coupling
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Hiyama coupling
- Heck reaction
- The specific synthetic routes and reaction conditions may vary depending on the desired application.
Analyse Chemischer Reaktionen
- Neopentyl-tBu2P Pd G2 participates in several types of reactions:
Buchwald-Hartwig Cross Coupling: Forms C-N bonds.
Suzuki-Miyaura Coupling: Creates C-C bonds.
Stille Coupling: Involves C-Sn bond formation.
Sonogashira Coupling: Generates C-C triple bonds.
Negishi Coupling: Forms C-Zn bonds.
Hiyama Coupling: Involves C-Si bond formation.
Heck Reaction: Yields C-C double bonds.
- Common reagents include aryl halides, boronic acids, and organostannanes.
Wissenschaftliche Forschungsanwendungen
- Neopentyl-tBu2P Pd G2 finds applications in:
Organic Synthesis: Facilitates the construction of complex organic molecules.
Medicinal Chemistry: Used in drug discovery and development.
Materials Science: Enables the synthesis of functional materials.
Catalysis: Enhances efficiency in chemical transformations.
Wirkmechanismus
- As a catalyst, Neopentyl-tBu2P Pd G2 activates substrates by coordinating with them.
- It promotes bond formation through oxidative addition, transmetalation, and reductive elimination steps.
- The exact molecular targets and pathways depend on the specific reaction.
Vergleich Mit ähnlichen Verbindungen
- Neopentyl-tBu2P Pd G2 belongs to a class of palladium complexes used in cross-coupling reactions.
- Similar compounds include Neopentyl(tBu)2P Pd G4, which also serves as a powerful ligand for classic cross-coupling reactions .
Eigenschaften
Molekularformel |
C25H39ClNPPd |
|---|---|
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
chloropalladium(1+);ditert-butyl(2,2-dimethylpropyl)phosphane;2-phenylaniline |
InChI |
InChI=1S/C13H29P.C12H10N.ClH.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h10H2,1-9H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
PXLUPGKCEDDMQK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)CP(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


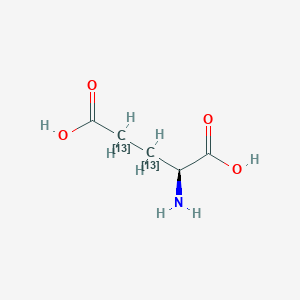
![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)


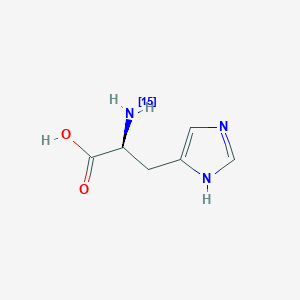
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)
![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
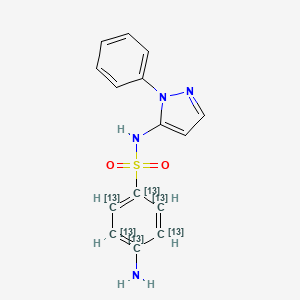

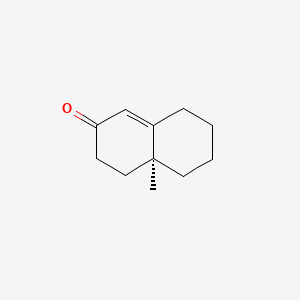
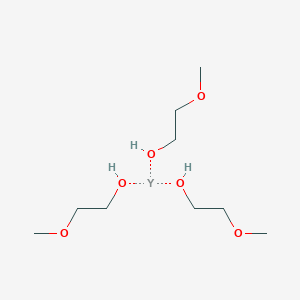
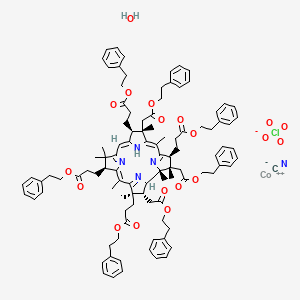
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)
